(s)-3-Amino-3-(4-bromophenyl)propan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be complex and varied . The exact reactions depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “(s)-3-Amino-3-(4-bromophenyl)propan-1-ol” can be determined using various analytical techniques . These properties include its molecular weight, solubility, boiling point, and others.Scientific Research Applications
Synthesis and Derivative Studies
- (S)-3-Amino-3-(4-bromophenyl)propan-1-ol has been utilized in the synthesis of various chemical compounds. For instance, its reaction with ethylchloroformate and n-butyl lithium yields ethyl-2-(4-bromo phenyl)-2-cyano acetate, which is then reduced to produce 3-amino-2-(4-bromo phenyl) propan-1-ol. This compound, upon further reaction, can afford tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate (Doraswamy & Ramana, 2013).
Application in Bioactive Molecule Development
- This compound also plays a role in the development of bioactive molecules. For instance, in a study involving the synthesis of 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides, it served as a precursor in developing potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Use in Drug Delivery Systems
- The compound has also been investigated for its role in the synthesis of dendrimers, which are used in drug delivery systems. A study describes the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol, highlighting its potential in creating non-toxic dendrimers suitable for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Enzymatic Applications
- This compound has been used in enzymatic applications, specifically in the synthesis of polyamines. The process involves forming a self-assembling amino aldehyde from the corresponding amino alcohol with horse liver alcohol dehydrogenase (HLADH), followed by reduction (Cassimjee, Marin, & Berglund, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3-(4-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXQMFXVRNFZOH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654198 | |
Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol | |
CAS RN |
1143534-62-6 | |
Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.